1-(2-chloro-4-nitrophenyl)-1H-imidazole

Übersicht

Beschreibung

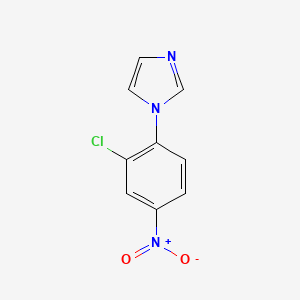

1-(2-chloro-4-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-nitrophenyl)-1H-imidazole typically involves the reaction of 2-chloro-4-nitroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The 4-nitro group undergoes selective reduction to an amine under catalytic hydrogenation or chemical reduction conditions.

Key reactions:

-

Catalytic hydrogenation :

Yield: 85–92% under optimized conditions . -

Sodium dithionite reduction :

Requires pH control (8–9) to avoid side reactions .

Mechanistic notes :

-

The nitro group’s electron-withdrawing nature activates the phenyl ring for reduction.

-

Over-reduction or dehalogenation is suppressed by using mild conditions .

Nucleophilic Aromatic Substitution (NAS) at the 2-Chloro Position

The chlorine at the 2-position participates in NAS reactions due to activation by the para-nitro group.

Examples:

Mechanism :

-

The nitro group stabilizes the Meisenheimer intermediate via resonance, facilitating chloride displacement .

Electrophilic Substitution on the Imidazole Ring

The imidazole ring undergoes electrophilic substitution, typically at the 4- or 5-positions, depending on directing effects.

Halogenation :

Nitration :

-

Further nitration is sterically hindered due to the existing nitro group, but can occur under fuming HNO₃/H₂SO₄ at 0°C .

Oxidation Reactions

The imidazole ring is resistant to oxidation under mild conditions, but strong oxidants degrade the system:

Coordination Chemistry

The imidazole nitrogen and nitro group act as ligands for transition metals:

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition pathways:

Photochemical Reactions

UV irradiation (254 nm) induces:

Wissenschaftliche Forschungsanwendungen

1-(2-chloro-4-nitrophenyl)-1H-imidazole is a chemical compound with the CAS number 862776-43-0 . It is used in scientific research, particularly in the synthesis of various biologically active molecules .

Scientific Research Applications

This compound is a building block in the synthesis of various compounds with antibacterial and cytotoxic activities .

Antibacterial activity:

- Synthesis of Nitroimidazole Derivatives: It is used in synthesizing nitroimidazole derivatives, which are crucial in developing antibacterial agents. The nitro group in these compounds undergoes reduction in anaerobic conditions, creating toxic radical species that inhibit DNA synthesis and cause cell death in bacteria .

- Overcoming Metronidazole Resistance: This compound is employed in creating compounds that can potentially overcome resistance to metronidazole, an antibiotic commonly used against anaerobic bacteria .

- Antibacterial Spectrum: Derivatives and hybrids synthesized using this compound have demonstrated activity against various bacteria, including S. aureus, E. coli, and Proteus mirabilis .

Cytotoxicity Testing:

- Anticancer research: Derivatives of imidazole, including those synthesized using this compound, have been tested for their cytotoxicity against human tumor cell lines. These compounds have shown potential in inducing apoptosis (cell death) in cancer cells .

- Specific examples: For instance, certain compounds bearing electron-withdrawing groups derived from this imidazole compound displayed growth inhibitory properties towards human cervix cancer cells (SISO) and human bladder carcinoma epithelial cells (RT-112) .

Wirkmechanismus

The mechanism of action of 1-(2-chloro-4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also bind to metal ions, affecting enzymatic activities and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-4-nitrophenol

- 2-chloro-5-nitrophenol

- 4-chloro-2-nitrophenol

- 2,6-dichloro-4-nitrophenol

Uniqueness

1-(2-chloro-4-nitrophenyl)-1H-imidazole is unique due to the presence of both chloro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The imidazole ring further enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications.

Biologische Aktivität

1-(2-Chloro-4-nitrophenyl)-1H-imidazole is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound features an imidazole ring substituted with a 2-chloro-4-nitrophenyl group, which is crucial for its biological activity. The presence of chlorine and nitro groups can significantly influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways. For instance, imidazole derivatives often interact with cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. The mechanism typically involves disruption of microbial cell membranes or interference with nucleic acid synthesis.

- Anticancer Properties : Research indicates that imidazole derivatives may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting growth factor receptors.

Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Case Studies

Several studies have explored the biological effects of imidazole derivatives, including this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of electron-withdrawing groups like nitro significantly enhanced antibacterial activity due to increased lipophilicity and membrane permeability .

- Anticancer Research : In vitro studies demonstrated that certain imidazole derivatives could inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death .

- Enzyme Interaction Study : A detailed investigation into the interaction between this compound and cytochrome P450 enzymes revealed that the compound acts as a competitive inhibitor, thus affecting the metabolism of co-administered drugs .

Eigenschaften

IUPAC Name |

1-(2-chloro-4-nitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-8-5-7(13(14)15)1-2-9(8)12-4-3-11-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTLGSKWTAGNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415455 | |

| Record name | 1-(2-chloro-4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862776-43-0 | |

| Record name | 1-(2-chloro-4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.